3-(2-phenoxyethoxy)benzoic Acid

Polymer Chemistry Poly(ether-ketone) Synthesis Monomer Architecture

3-(2-Phenoxyethoxy)benzoic acid (CAS 116495-73-9; abbreviated 3-PEBA) is an aromatic carboxylic acid monomer bearing a phenoxyethoxy substituent at the meta position of the benzoic acid ring. With molecular formula C₁₅H₁₄O₄, molecular weight 258.27 g/mol, polar surface area (PSA) 55.76 Ų, and calculated LogP 2.84, it serves as a self-condensing AB-type monomer for the synthesis of linear poly(ether-ketone)s (PEKs) containing flexible oxyethylene spacers via Friedel-Crafts acylation in polyphosphoric acid (PPA)/P₂O₅ medium.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 116495-73-9
Cat. No. B181024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-phenoxyethoxy)benzoic Acid
CAS116495-73-9
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
InChIKeyCFHDMBNOZUXRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Phenoxyethoxy)benzoic Acid (CAS 116495-73-9) – Monomer-Grade Procurement Profile and In-Class Positioning


3-(2-Phenoxyethoxy)benzoic acid (CAS 116495-73-9; abbreviated 3-PEBA) is an aromatic carboxylic acid monomer bearing a phenoxyethoxy substituent at the meta position of the benzoic acid ring. With molecular formula C₁₅H₁₄O₄, molecular weight 258.27 g/mol, polar surface area (PSA) 55.76 Ų, and calculated LogP 2.84, it serves as a self-condensing AB-type monomer for the synthesis of linear poly(ether-ketone)s (PEKs) containing flexible oxyethylene spacers via Friedel-Crafts acylation in polyphosphoric acid (PPA)/P₂O₅ medium [1]. The compound is commercially available from multiple vendors at standard purity ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC traceability .

Why Isomeric or In-Class Substitution Fails for 3-(2-Phenoxyethoxy)benzoic Acid in Precision Polymer Synthesis


Although the three positional isomers of (phenoxyethoxy)benzoic acid—ortho (2-), meta (3-), and para (4-) —share identical molecular weight, PSA, and LogP , their polymer architectures diverge fundamentally. The meta-substituted 3-PEBA functions as an AB monomer whose self-condensation yields linear poly(ether-ketone); in contrast, 3,5-bis(2-phenoxyethoxy)benzoic acid (3,5-BPEBA) is an AB₂ monomer that produces hyperbranched PEK with markedly different solubility, thermal, and rheological profiles [1]. Furthermore, the extent of electrophilic reactivity during Friedel-Crafts polymerization is sensitive to the position of the phenoxyethoxy substituent, as the para isomer (4-PEBA) places the ether oxygen in direct conjugation with the reactive acyl carbonium ion intermediate, altering polymerization kinetics relative to the meta isomer [1]. These structural divergences mean that the non-substitutable meta arrangement of 3-PEBA specifically dictates the linear topology and associated property envelope of the resulting PEK, making simple isomeric replacement invalid for any application requiring consistent linear polymer architecture.

Quantitative Differentiation Evidence: 3-(2-Phenoxyethoxy)benzoic Acid Versus Closest Analogs


Polymer Architecture Divergence: Linear AB (3-PEBA) Versus Hyperbranched AB₂ (3,5-BPEBA)

3-PEBA is an AB-type monomer that self-condenses to form exclusively linear poly(ether-ketone) chains. The AB₂ comparator 3,5-bis(2-phenoxyethoxy)benzoic acid (3,5-BPEBA) undergoes the same Friedel-Crafts acylation chemistry but produces hyperbranched PEK. Under identical polymerization conditions (PPA/P₂O₅, 110 °C, 48 h), the linear PEK from 3-PEBA exhibits higher intrinsic viscosity, while hyperbranched PEK from 3,5-BPEBA displays superior solubility in polar aprotic solvents stemming from numerous carboxylic acid chain ends [1]. The hyperbranched polymer derived from the AB₂ monomer was explicitly noted as displaying 'the best solubility among samples' [2]. This architectural dichotomy—linear vs. hyperbranched—is an intrinsic monomer-defined differentiation that cannot be replicated by any AB monomer isomer.

Polymer Chemistry Poly(ether-ketone) Synthesis Monomer Architecture

Thermal Stability Benchmark of 3-PEBA-Derived Linear PEK

The linear PEK synthesized from 3-PEBA via Friedel-Crafts polycondensation exhibited a glass transition temperature (Tg) in the range of 90–117 °C and a 5% weight-loss temperature (Td,5%) exceeding 345 °C in air, as determined by DSC and dynamic TGA [1]. These thermal benchmarks are shared across all PEKs derived from the AB monomers (3-PEBA and 4-PEBA) and the AB₂ monomer (3,5-BPEBA) under the same polymerization protocol; however, the hyperbranched variant exhibited the best solubility profile, indicating that thermal stability is comparable within the class while solubility and processability are monomer-specific differentiators [1]. No isomeric discrimination was reported for Td,5%, confirming that the meta substitution position does not degrade thermal robustness relative to the para analog.

Thermal Stability TGA Glass Transition Temperature

Thermo-Oxidative Stability Enhancement of 3-PEBA-Grafted MWNT Nanocomposites

When 3-PEBA is polymerized in the presence of multiwalled carbon nanotubes (MWNTs) to form 3-PEBA-based PEK-g-MWNT nanocomposites, both isothermal and dynamic TGA studies in air demonstrated improved thermo-oxidative stability compared to the neat 3-PEBA-derived PEK homopolymer [1]. This enhancement is attributable to covalent grafting of the linear PEK onto the MWNT surface via Friedel-Crafts acylation, which simultaneously serves as the polymer-forming and grafting reaction at 110–120 °C in PPA/P₂O₅ medium [1]. The same grafting protocol was applied successfully to 4-PEBA and 3,5-BPEBA systems, demonstrating that the AB-monomer architecture of 3-PEBA is compatible with in situ nanotube functionalization.

Nanocomposites Carbon Nanotubes Thermo-Oxidative Stability

PPARγ Agonist Activity of 3-(2-Phenoxyethoxy)benzoic Acid

3-(2-Phenoxyethoxy)benzoic acid demonstrated PPARγ agonist activity with an EC₅₀ of 2.30 × 10³ nM (2.3 µM) in a dual-luciferase reporter gene assay using HEK293 cells transiently co-transfected with mouse PPARγ and a Gal4 reporter vector, measured after 24 h incubation [1]. This represents a single, publicly archived, quantitative bioactivity data point for this specific positional isomer. No comparable PPARγ EC₅₀ data were identified in the BindingDB or peer-reviewed literature for the 2-isomer (CAS 101093-93-0) or 4-isomer (CAS 22219-63-2) using identical assay conditions, preventing direct head-to-head potency comparison across the isomeric series.

PPARγ Agonist Activity Cellular Assay

Identical Physicochemical Descriptors Across Positional Isomers (PSA and LogP Parity)

All three positional isomers—3-PEBA (CAS 116495-73-9), 4-PEBA (CAS 22219-63-2), and 2-PEBA (CAS 101093-93-0)—share identical calculated polar surface area (PSA = 55.76 Ų) and partition coefficient (LogP = 2.8426) as reported by Chemsrc . This physicochemical parity confirms that simple solubility or permeability predictions based on these descriptors cannot distinguish the isomers, underscoring that any selection between them must be driven by functional differentiation (polymer architecture, bioactivity) rather than bulk physicochemical properties.

Physicochemical Properties LogP Polar Surface Area

Evidence-Backed Application Scenarios for 3-(2-Phenoxyethoxy)benzoic Acid Procurement


Synthesis of Linear Poly(ether-ketone) with Defined Meta-Linkage Architecture

Purchase 3-PEBA as the exclusive AB monomer for Friedel-Crafts polycondensation to produce linear PEK with meta-phenoxyethoxy linkages. Under optimized PPA/P₂O₅ conditions at 110 °C, the monomer self-condenses to yield polymer with Tg 90–117 °C and Td,5% >345 °C in air . This scenario is directly supported by the 2007 synthesis study comparing 3-PEBA, 4-PEBA, and 3,5-BPEBA monomers, confirming reliable linear topology from the AB monomer .

In Situ Synthesis of Carbon Nanotube-Grafted Linear PEK Nanocomposites

Employ 3-PEBA for simultaneous polymerization and covalent grafting onto multiwalled carbon nanotubes (MWNTs) in a one-pot Friedel-Crafts acylation at 110–120 °C. The resultant PEK-g-MWNT nanocomposites exhibit improved thermo-oxidative stability over neat PEK homopolymer, as demonstrated by comparative TGA in air . This protocol is validated across all three monomer types (3-PEBA, 4-PEBA, and 3,5-BPEBA), confirming that 3-PEBA's AB monomer architecture is fully compatible with in situ nanotube functionalization .

PPARγ Agonist Scaffold for Metabolic Disease Lead Discovery

Utilize 3-PEBA as a starting scaffold for PPARγ-targeted lead optimization. With a benchmark EC₅₀ of 2.30 × 10³ nM (2.3 µM) against mouse PPARγ in a cellular transactivation assay , the 3-isomer provides a quantitative reference point that is absent for the 2- and 4-isomers in publicly available databases. Medicinal chemistry programs can build SAR datasets around this meta-substituted core, leveraging the commercial availability at ≥98% purity from suppliers providing NMR, HPLC, and GC batch release data .

Comparative Isomer Studies for Structure–Property Relationship Mapping

Procure 3-PEBA alongside 4-PEBA (CAS 22219-63-2) and 2-PEBA (CAS 101093-93-0) for systematic investigation of how the position of the phenoxyethoxy substituent influences polymer architecture, thermal behavior, and biological activity. Because the three isomers are physicochemically indistinguishable by PSA (55.76 Ų) and LogP (2.8426) , any observed differences in derived polymer Tg, solubility, or bioactivity can be confidently attributed to positional effects rather than bulk property variation.

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